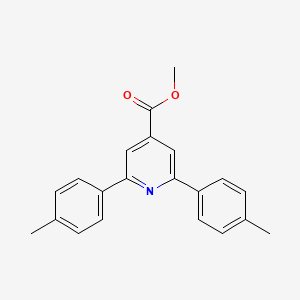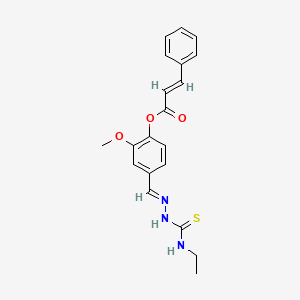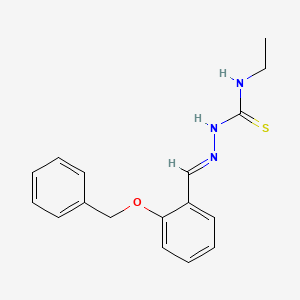
Methyl 2,6-dip-tolylpyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,6-dip-tolylpyridine-4-carboxylate: is an organic compound with the molecular formula C21H19NO2 It is a derivative of pyridine, characterized by the presence of two p-tolyl groups at the 2 and 6 positions, and a methyl ester group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dip-tolylpyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dip-tolylpyridine.
Esterification: The carboxylic acid group at the 4 position of the pyridine ring is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2,6-dip-tolylpyridine-4-carboxylate can undergo oxidation reactions, particularly at the methyl groups of the p-tolyl substituents, forming carboxylic acids.
Reduction: The compound can be reduced under specific conditions, potentially affecting the pyridine ring or the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids from the methyl groups.
Reduction: Formation of alcohols or amines, depending on the specific conditions.
Substitution: Introduction of halogen atoms or other functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Methyl 2,6-dip-tolylpyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry:
Materials Science: It is explored for its use in the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which Methyl 2,6-dip-tolylpyridine-4-carboxylate exerts its effects depends on its specific application:
In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic complexes.
In Biological Systems: The compound may interact with cellular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate
- Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate
- Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate
Comparison:
- Structural Differences: The primary differences lie in the substituents on the pyridine ring. For example, Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate has a phenyl group instead of a p-tolyl group at the 2 position.
- Unique Properties: Methyl 2,6-dip-tolylpyridine-4-carboxylate is unique due to the presence of two p-tolyl groups, which can influence its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C21H19NO2 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
methyl 2,6-bis(4-methylphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C21H19NO2/c1-14-4-8-16(9-5-14)19-12-18(21(23)24-3)13-20(22-19)17-10-6-15(2)7-11-17/h4-13H,1-3H3 |
Clé InChI |
WQYAJTPCOWXYOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-octyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12043503.png)
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B12043510.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12043514.png)


![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043557.png)
![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12043567.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12043568.png)





![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B12043594.png)
